molecular formula C36H24F12N6P2Ru B14035509 Tris(1,10-phenantroline)ruthenium(II) bis(hexafluorophosphate)

Tris(1,10-phenantroline)ruthenium(II) bis(hexafluorophosphate)

Cat. No.: B14035509
M. Wt: 931.6 g/mol
InChI Key: YRYUXGTVQZIGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) is an organometallic ruthenium complex with the molecular formula C36H24F12N6P2Ru. This compound is known for its applications as a photocatalyst and a red dopant material in organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline in the presence of a suitable solvent such as acetone. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or water under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of substituted ruthenium complexes .

Mechanism of Action

The mechanism by which Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved include DNA in biological systems and organic molecules in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) is unique due to its high photostability and strong luminescence properties, making it particularly suitable for applications in OLEDs and as a photocatalyst. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .

Properties

Molecular Formula

C36H24F12N6P2Ru

Molecular Weight

931.6 g/mol

IUPAC Name

1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate

InChI

InChI=1S/3C12H8N2.2F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2

InChI Key

YRYUXGTVQZIGNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.